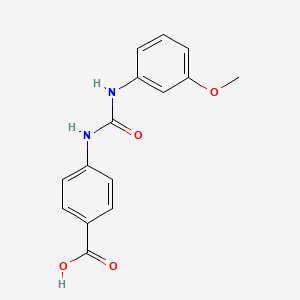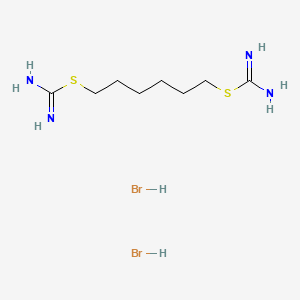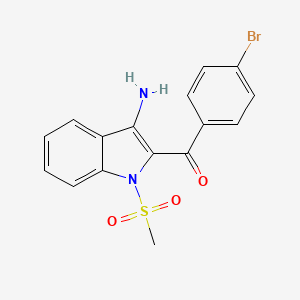![molecular formula C11H10N2 B11947599 3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole CAS No. 70332-88-6](/img/structure/B11947599.png)
3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole is a complex organic compound characterized by its unique polycyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or amines.
Aplicaciones Científicas De Investigación
3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one
- 3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one
- 3,4,8,8a-Tetrahydro-8a-methyl-1,6(2H,7H)-naphthalenedione
Uniqueness
3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole is unique due to its specific polycyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
70332-88-6 |
|---|---|
Fórmula molecular |
C11H10N2 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
4,5-diazatetracyclo[7.4.0.02,6.03,8]trideca-1(13),4,9,11-tetraene |
InChI |
InChI=1S/C11H10N2/c1-2-4-7-6(3-1)8-5-9-10(7)11(8)13-12-9/h1-4,8-11H,5H2 |
Clave InChI |
JKPDPNOIHBPTCM-UHFFFAOYSA-N |
SMILES canónico |
C1C2C3C(C1N=N3)C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[(1E)-1-Propenylsulfonyl]methyl}benzene](/img/structure/B11947537.png)







![Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride](/img/structure/B11947590.png)




